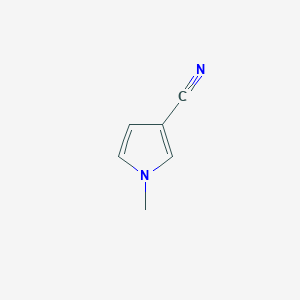

1-methyl-1H-pyrrole-3-carbonitrile

描述

Contextualization within Pyrrole (B145914) Chemistry and Nitrogen-Containing Heterocyclic Compounds

1-Methyl-1H-pyrrole-3-carbonitrile belongs to the vast and vital class of nitrogen-containing heterocyclic compounds. britannica.comopenstax.orglibretexts.org Heterocycles are cyclic compounds containing at least one atom of an element other than carbon within their ring structure. britannica.com Pyrrole itself is a five-membered aromatic heterocycle with the formula C₄H₅N. britannica.comwikipedia.org The pyrrole ring is a fundamental motif in numerous natural products essential to life, including heme, chlorophyll, and certain amino acids. britannica.comwikipedia.org

The defining feature of this compound is the presence of a methyl group on the nitrogen atom (position 1) and a nitrile group (-CN) at position 3 of the pyrrole ring. The nitrogen atom in the pyrrole ring contributes its lone pair of electrons to the aromatic π system, which influences the ring's reactivity. openstax.orglibretexts.org The nitrile group, being electron-withdrawing, and the methyl group, an electron-donating substituent, create a unique electronic environment within the molecule, impacting its reactivity and making it a subject of interest in heterocyclic chemistry.

Significance as a Fundamental Chemical Scaffold and Building Block in Organic Synthesis

The structure of this compound makes it a valuable scaffold and building block in the field of organic synthesis. The pyrrole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs. rsc.orgalliedacademies.org The nitrile group is a versatile functional group that can be transformed into various other functionalities, such as amines, carboxylic acids, and aldehydes, providing a handle for further molecular modifications. nih.govontosight.ai

This adaptability allows chemists to use this compound as a starting material or an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.aiontosight.ainumberanalytics.com For instance, the functionalization of the pyrrole ring at different positions is a key strategy in the development of new therapeutic agents. orgsyn.org

Overview of Key Research Domains and Disciplines Investigating this compound

The unique chemical properties of this compound have led to its investigation across several scientific disciplines:

Medicinal Chemistry: A primary area of focus is the use of this compound and its derivatives in drug discovery. Pyrrole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.aiontosight.ai Specifically, derivatives of 1H-pyrrole-3-carbonitrile have been explored as potential STING (stimulator of interferon genes) receptor agonists, which is a promising strategy for cancer immunotherapy. researchgate.net

Organic Synthesis and Methodology Development: Chemists are continuously exploring new and efficient methods for the synthesis of substituted pyrroles. The development of reactions that allow for the controlled functionalization of the pyrrole ring is a significant area of research. researchgate.net

Materials Science: Pyrrole-based polymers and materials are of interest for their electronic and optical properties. numberanalytics.com While research on this compound in this specific area is less prominent, the fundamental pyrrole structure is a key component in the design of organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| CAS Number | 7126-46-7 |

| Physical Form | Solid |

| InChI Key | VZSLEHOZJCZYJD-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem. uni.lu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSLEHOZJCZYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

Classical and Established Synthetic Routes to Pyrrole-3-carbonitriles

Traditional methods for the synthesis of pyrrole-3-carbonitriles have laid the groundwork for the production of these important compounds. These routes often involve direct functionalization of a pre-formed pyrrole (B145914) ring or the removal of functional groups to yield the desired nitrile.

Cyanation Reactions for Pyrrole Ring Functionalization

The direct introduction of a nitrile group onto a pyrrole ring is a primary strategy for synthesizing pyrrole-3-carbonitriles. Reagents such as chlorosulfonyl isocyanate (CSI) have proven effective for this transformation. CSI reacts with pyrroles, even those bearing electron-withdrawing groups, to form N-chlorosulfonyl amides, which are then readily converted to the corresponding nitriles. This method has been successfully applied to the synthesis of both pyrrole-3-carbonitrile and its 1-methyl homologue bohrium.comacs.org. The reaction's success often depends on the directing effects of existing substituents on the pyrrole ring acs.org.

Another approach involves the use of a combined reagent, triphenylphosphine–thiocyanogen (TPPT). This reagent reacts with various pyrroles under mild conditions to yield the corresponding cyanated products in high yields nih.gov. Furthermore, copper-catalyzed C-H bond cyanation has been reported for a range of heterocycles, including pyrroles, offering a direct method for introducing the cyano group researchgate.net.

| Reagent | Substrate Example | Product | Key Features |

| Chlorosulfonyl isocyanate (CSI) | 1-Methylpyrrole (B46729) | 1-Methyl-1H-pyrrole-3-carbonitrile | Versatile for various substituted pyrroles bohrium.comacs.org. |

| Triphenylphosphine–thiocyanogen (TPPT) | Various pyrroles | Cyanated pyrroles | Mild reaction conditions, high yields nih.gov. |

| Copper Catalyst | N-Methylindole | Cyanated N-methylindole | Direct C-H functionalization researchgate.net. |

Decarboxylation and Decarbonylation Strategies in Pyrrole-3-carbonitrile Synthesis

Alternative classical routes involve the synthesis of a pyrrole ring already bearing a precursor to the nitrile group at the 3-position. These precursors, typically carboxylic acids or aldehydes, can then be converted to the nitrile through decarboxylation or decarbonylation.

For instance, the synthesis of pyrrole-3-carbonitrile can be achieved through the decarboxylation of 4-cyanopyrrole-2-carboxylic acid acs.org. Similarly, the catalytic decarbonylation of 4-cyanopyrrole-2-carboxaldehyde provides another pathway to the same product acs.org. These methods are advantageous as they build upon well-established pyrrole ring synthesis methods like the Paal-Knorr or Knorr syntheses researchgate.netsoton.ac.uk. For example, the Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group chemrxiv.org. The Paal-Knorr synthesis, a very common method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia researchgate.netsoton.ac.uk.

| Precursor Compound | Reaction Type | Product | Catalyst/Conditions |

| 4-Cyanopyrrole-2-carboxylic acid | Decarboxylation | Pyrrole-3-carbonitrile | Copper chromite in quinoline acs.org. |

| 4-Cyanopyrrole-2-carboxaldehyde | Decarbonylation | Pyrrole-3-carbonitrile | Catalytic, small scale acs.org. |

Modern and Efficient Synthetic Strategies for this compound Scaffolds

Recent advancements in synthetic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives. These modern strategies often employ advanced technologies and catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods rsc.orgnih.gov. The application of microwave irradiation has been particularly effective in the synthesis of pyrrole derivatives organic-chemistry.orgsemanticscholar.org.

The Paal-Knorr condensation, a cornerstone of pyrrole synthesis, is significantly enhanced under microwave conditions nih.govorganic-chemistry.org. This method allows for the rapid, one-pot synthesis of various substituted pyrroles from 1,4-dicarbonyl compounds and primary amines organic-chemistry.org. For example, novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones have been synthesized via intramolecular cyclocondensation of 2-amino acid-derived enamines under microwave irradiation, with yields ranging from 55-86% organic-chemistry.org. These protocols often offer the advantages of being solvent-free, which further enhances their green chemistry profile organic-chemistry.org.

| Reaction Type | Starting Materials | Product Type | Key Advantage |

| Paal-Knorr Condensation | 1,4-Dicarbonyls, Primary Amines | Substituted Pyrroles | Reduced reaction time, increased yields nih.govorganic-chemistry.org. |

| Intramolecular Cyclocondensation | 2-Amino acid-derived enamines | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | High yields (55-86%) organic-chemistry.org. |

Catalytic Approaches in Pyrrole-3-carbonitrile Synthesis (e.g., Heterogeneous Catalysis with Pd/C and HZSM-5)

The use of catalysts, particularly heterogeneous catalysts, offers significant advantages in terms of ease of separation, reusability, and reduced environmental impact nih.gov. An efficient and eco-friendly protocol for the synthesis of diverse 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed using commercially available HZSM-5 and Pd/C as recyclable heterogeneous catalysts. This method provides excellent yields (up to 98%) and is a greener alternative to traditional liquid acids. The use of Pd/C is also noted in cleaner hydrogenation processes for forming the pyrrole ring, replacing methods that produce more waste.

Other heterogeneous catalytic systems have also been explored. For instance, a cobalt-based heterogeneous catalyst (Co/NGr-C@SiO2-L) has been used for the cascade synthesis of pyrroles from nitroarenes, demonstrating the versatility of this approach. Lewis acid catalysts, such as silica-supported bismuth(III) chloride and antimony(III) chloride, have also been employed as efficient and reusable heterogeneous catalysts for the synthesis of N-substituted pyrroles.

| Catalyst System | Reaction Type | Product | Key Features |

| Pd/C and HZSM-5 | Intramolecular Annulation | 4,5-substituted 1H-pyrrole-3-carbonitriles | Recyclable, high yields (up to 98%), eco-friendly. |

| Co/NGr-C@SiO2-L | Cascade synthesis from nitroarenes | Diverse pyrroles | Robust, reusable catalyst. |

| BiCl3/SiO2, SbCl3/SiO2 | Paal-Knorr reaction | N-substituted pyrroles | Reusable heterogeneous Lewis acids. |

Electrochemically-Mediated Synthesis of Pyrrole-3-carbonitrile Derivatives

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding harsh reagents and reaction conditions. The anodic cyanation of pyrroles and indoles has been shown to be a viable method for introducing a nitrile group onto the heterocyclic ring in a regiocontrolled manner. This direct C-H functionalization can be a powerful tool for the synthesis of pyrrole-3-carbonitrile derivatives.

While specific protocols for the electrochemical synthesis of this compound are not extensively detailed in the provided search results, the general principles of electrochemical cyanation of aromatic compounds are well-established. These methods often involve the use of a non-toxic cyanide source and can be performed under mild, metal-free conditions. For instance, an electrochemical oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines has been developed using trimethylsilyl cyanide (TMSCN) as the cyano source. This type of approach could potentially be adapted for the synthesis of the target molecule. The process typically involves the generation of a radical cation at the anode, which is then trapped by the cyanide source.

| Method | Cyanide Source | Key Features |

| Anodic Cyanation | Various (e.g., TMSCN) | Direct C-H functionalization, regiocontrolled, potentially metal-free. |

Multi-Component Reactions for the Construction of Substituted 1-Methyl-1H-pyrrole-3-carbonitriles

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecular architectures in a single step, high atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of polysubstituted pyrroles, which can be adapted to produce this compound derivatives.

A notable example is the three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov While many reported examples utilize anilines as the amine component, the substitution of aniline (B41778) with methylamine is a viable strategy to introduce the N-methyl group directly. For instance, the reaction of an α-hydroxyketone, benzoylacetonitrile, and methylamine in the presence of an acid catalyst like acetic acid would be expected to yield the corresponding 1-methyl-2-phenyl-5-substituted-1H-pyrrole-3-carbonitrile. This approach allows for the introduction of diversity at positions 2 and 5 of the pyrrole ring, depending on the choice of the α-hydroxyketone and oxoacetonitrile starting materials.

The general reaction scheme for this three-component synthesis is depicted below:

Scheme 1: General three-component synthesis of substituted 1-methyl-1H-pyrrole-3-carbonitriles.

A variety of substrates can be employed in this reaction, leading to a diverse range of substituted 1-methyl-1H-pyrrole-3-carbonitriles. The following table illustrates potential reactant combinations and the expected products based on analogous reactions reported in the literature.

| α-Hydroxyketone (R1) | Oxoacetonitrile (R2) | Amine | Expected Product |

| 2-Hydroxyacetophenone | Benzoylacetonitrile | Methylamine | 1-Methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile |

| 1-Hydroxy-2-butanone | Cyanoacetic acid | Methylamine | 5-Ethyl-1-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3-carbonitrile |

| 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one | Malononitrile | Methylamine | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrrole-3-carbonitrile |

Another versatile multi-component approach involves the reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines. osi.lv By utilizing methylamine as the primary amine, this reaction can be tailored to produce indeno[1,2-b]pyrrol-4(1H)-ones with an N-methyl substituent.

Development of Metal-Free and Solvent-Free Synthetic Conditions

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. This has led to the exploration of metal-free and solvent-free conditions for the synthesis of pyrroles, including this compound.

Metal-Free Synthesis:

Transition-metal catalysts, while efficient, can lead to product contamination and pose environmental concerns. Consequently, metal-free synthetic routes are highly desirable. One such approach involves the cascade synthesis of pyrroles from nitroarenes and diketones using nitrogen-doped mesoporous carbons as heterogeneous metal-free catalysts. nih.gov This methodology offers a mild and selective route to N-substituted pyrroles. Another metal-free approach is the DBU-catalyzed [3+2] cycloaddition of 3-formylchromones with isocyanides, which proceeds via oxidation, Michael addition, and decarboxylation steps to afford substituted pyrroles. nih.gov Furthermore, a transition-metal-free, facile synthesis of 3-alkynylpyrrole-2,4-dicarboxylates has been developed from methylene (B1212753) isocyanides and propiolaldehyde. rsc.org These metal-free strategies provide greener alternatives for the synthesis of the pyrrole core.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation or the use of ionic liquids, offer significant advantages in terms of reduced waste, lower costs, and often, shorter reaction times. The synthesis of N-substituted pyrroles has been successfully achieved under solvent-free conditions. semnan.ac.ir For example, the reaction of aromatic aldehydes, ethyl acetoacetate, a thiadiazole derivative, and nitromethane in the presence of an ionic liquid as a recoverable catalyst provides a green route to polyfunctionalized pyrroles. semnan.ac.ir While not specifically demonstrated for this compound, these solvent-free methods hold great promise for its environmentally benign production.

| Reaction Type | Catalyst/Conditions | Reactants | Product Type |

| Cascade Reaction | Nitrogen-doped mesoporous carbons | Nitroarenes, Diketones | N-Substituted pyrroles |

| [3+2] Cycloaddition | DBU, Microwave irradiation | 3-Formylchromones, Isocyanides | Substituted pyrroles |

| Annulation | Ionic liquid | Aromatic aldehydes, Ethyl acetoacetate, Thiadiazole derivative, Nitromethane | Polyfunctionalized pyrroles |

Strategies for N-Methylation and Direct Cyclization to this compound Systems

Directly introducing the methyl group onto the nitrogen atom of a pre-formed pyrrole-3-carbonitrile ring or constructing the N-methylated ring in a single cyclization step are two key strategies for the synthesis of this compound.

N-Methylation Strategies:

The N-methylation of a pre-existing pyrrole-3-carbonitrile can be achieved using various methylating agents. Traditional reagents like methyl iodide or dimethyl sulfate are effective but are also toxic. Greener alternatives are therefore preferred. Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent, as it is non-toxic, biodegradable, and reacts in the presence of a catalytic amount of base, avoiding the formation of large amounts of salt by-products. nih.gov The catalyst-free N-methylation of 3-methylxanthine with dimethyl carbonate in water has been reported, highlighting the potential for greening this transformation. rsc.org

| Methylating Agent | Conditions | Advantages | Disadvantages |

| Methyl iodide | Basic conditions | High reactivity | Toxic, produces iodide waste |

| Dimethyl sulfate | Basic conditions | High reactivity, cost-effective | Highly toxic, produces sulfate waste |

| Dimethyl carbonate | Catalytic base, often elevated temperature | Green reagent, non-toxic, minimal waste | May require harsher conditions |

Direct Cyclization Strategies:

The Paal-Knorr synthesis is a classic and widely used method for the direct formation of pyrrole rings. wikipedia.orgmbbcollege.inrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com By employing methylamine as the primary amine, the Paal-Knorr synthesis provides a direct and efficient route to 1-methyl substituted pyrroles. The key challenge in applying this method to the synthesis of this compound lies in the preparation of the requisite 1,4-dicarbonyl precursor containing a nitrile group or a suitable precursor.

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. organic-chemistry.org

Scheme 2: General Paal-Knorr synthesis of a 1-methylpyrrole.

The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of substituted 1-methylpyrroles by varying the substituents on the 1,4-dicarbonyl starting material. rgmcet.edu.in

Chemical Reactivity and Transformation of 1 Methyl 1h Pyrrole 3 Carbonitrile

Electrophilic and Nucleophilic Reactivity Profiles of the 1-Methyl-1H-pyrrole Ring

The pyrrole (B145914) ring is generally more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.com In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. onlineorganicchemistrytutor.comaklectures.com

In 1-methyl-1H-pyrrole-3-carbonitrile, this intrinsic reactivity is altered. The key factors at play are:

The N-methyl group : An electron-donating group that slightly activates the ring towards electrophilic substitution compared to N-H pyrrole. libretexts.org

The C3-carbonitrile group : A powerful electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

The net effect is a significant deactivation of the ring, with the C5 position becoming the most favorable site for electrophilic attack. The C2 and C4 positions are strongly deactivated by the adjacent nitrile group, making substitution at these positions unfavorable.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Electronic Influence of Substituents | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | Strongly deactivated by adjacent C3-CN | Very Low | The electron-withdrawing inductive effect of the nitrile group strongly disfavors the formation of a positive charge at this position. |

| C4 | Strongly deactivated by adjacent C3-CN | Very Low | Similar to the C2 position, the inductive effect of the nitrile group significantly destabilizes the cationic intermediate. |

| C5 | Activated by N-CH₃, least deactivated by C3-CN | Highest (Favored) | This position is electronically furthest from the deactivating nitrile group and benefits from the electron-donating N-methyl group, making it the most nucleophilic site on the ring. |

Nucleophilic attack on the pyrrole ring itself is generally disfavored due to the ring's electron-rich nature. However, the presence of the strong electron-withdrawing nitrile group makes the ring more susceptible to nucleophilic aromatic substitution than unsubstituted pyrrole, should a suitable leaving group be present on the ring.

Chemical Transformations Involving the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that serves as a linchpin for a wide array of chemical transformations. libretexts.org It can be converted into various other functionalities, primarily through reactions involving nucleophilic attack on the electrophilic nitrile carbon. masterorganicchemistry.com

The polarized carbon-nitrogen triple bond of the nitrile is susceptible to attack by various nucleophiles. Key transformations include:

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (1-methyl-1H-pyrrole-3-carboxylic acid). The reaction proceeds through an amide intermediate (1-methyl-1H-pyrrole-3-carboxamide). libretexts.orglibretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen to enhance the electrophilicity of the carbon, followed by attack by water. libretexts.orgyoutube.com

Base-catalyzed hydrolysis begins with the direct attack of a hydroxide (B78521) ion on the nitrile carbon, with the resulting amide being further hydrolyzed to a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. libretexts.orgchemistrysteps.com

Reduction to Amines: The nitrile group can be readily reduced to a primary amine, yielding (1-(1-methyl-1H-pyrrol-3-yl))methanamine. This is a crucial transformation for introducing a flexible, basic side chain. Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that provides the corresponding primary amine after an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel also yields the primary amine. libretexts.org

Diisopropylaminoborane: This reagent, in the presence of catalytic lithium borohydride, has been shown to be effective for reducing a variety of nitriles to primary amines. nih.govorganic-chemistry.org

Reduction to Aldehydes: Partial reduction of the nitrile can be achieved using milder reducing agents like Diisobutylaluminum hydride (DIBAL-H), which, upon hydrolysis of the intermediate imine, yields 1-methyl-1H-pyrrole-3-carbaldehyde. libretexts.org

Reaction with Organometallic Reagents: Carbon-carbon bonds can be formed at the nitrile carbon by reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). The initial nucleophilic addition forms an imine anion, which upon acidic workup hydrolyzes to a ketone. youtube.com This provides a direct route to 3-acylpyrroles from this compound.

While the nitrile group itself does not typically undergo direct Knoevenagel-type condensations, the aldehyde and ketone derivatives synthesized from it are excellent substrates for such reactions. For instance, 1-methyl-1H-pyrrole-3-carbaldehyde can undergo condensation with compounds containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst to form α,β-unsaturated products. cas.cz

Furthermore, the amine derivative, (1-(1-methyl-1H-pyrrol-3-yl))methanamine, can participate in condensation reactions with carbonyl compounds to form imines, which are themselves valuable synthetic intermediates. msu.edu

Directed Functionalization Strategies for Substituted this compound Scaffolds

Achieving specific substitution patterns on the pyrrole ring often requires directed functionalization strategies to overcome the inherent reactivity biases.

Inherent Directing Effect: As discussed, the C3-nitrile group deactivates the ring and directs incoming electrophiles to the C5 position. This is the most straightforward strategy for obtaining 3,5-disubstituted 1-methylpyrroles.

Metalation-Functionalization: A powerful strategy for functionalizing specific C-H bonds is directed ortho-metalation (DoM). While specific literature for this compound is sparse, the principle involves using a directing group to guide a strong base (e.g., n-butyllithium) to deprotonate an adjacent position. rsc.org The nitrile group itself could potentially direct lithiation to the C2 position. The resulting organolithium species can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a new substituent with high regioselectivity.

Photochemical Functionalization: Non-classical methods can provide access to otherwise difficult-to-obtain isomers. For example, photochemical addition of carbonyl compounds to 1-methylpyrrole (B46729) has been shown to functionalize the 3-position, which is disfavored in conventional electrophilic substitution. orgsyn.org This highlights the potential of alternative energy sources to drive unique transformations.

Derivatization Reactions for the Synthesis of Novel Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines, which are core structures in many biologically active compounds. The general strategy involves converting the nitrile into a reactive handle that can participate in a ring-closing reaction.

A common and effective approach is the reduction of a 2-substituted-3-cyanopyrrole to a 2-amino-3-cyanopyrrole derivative, which is a key building block. This aminonitrile can then undergo condensation and cyclization with various reagents to form the fused pyrimidine (B1678525) ring.

For instance, 2-amino-3-cyanopyrroles are key intermediates for building the pyrrolo[2,3-d]pyrimidine skeleton. rsc.org They can be cyclized with reagents like formic acid, formamide, or guanidine (B92328) to construct the pyrimidine ring. A specific example involves the reaction of 2-amino-4-phenylpyrrole-3-carbonitrile with carbon disulfide to form a pyrrolo[2,3-d] rsc.orgscielo.org.mxthiazine-2(1H)-thione, which serves as a versatile intermediate for various 4-substituted pyrrolo[2,3-d]pyrimidines. rsc.org One-pot, three-component reactions involving 6-amino-1,3-dimethyluracil, arylglyoxals, and barbituric acid derivatives also provide a green and efficient route to complex pyrrolo[2,3-d]pyrimidine structures. scielo.org.mx

Table 2: Selected Synthetic Routes to Pyrrolo[2,3-d]pyrimidine Systems from Pyrrole Derivatives

| Starting Pyrrole Derivative | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-phenylpyrrole-3-carbonitrile | 1. CS₂ 2. Reaction with amines or hydrolysis | 4-Imino or 4-oxo-pyrrolo[2,3-d]pyrimidines | rsc.org |

| 6-Amino-1,3-dimethyluracil | Arylglyoxals, barbituric acid derivatives, TBAB, ethanol, 50 °C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |

| N-(pyrimidin-5-yl)pyrrole-3-carboxamide | Boron trifluoride etherate, exposure to air | Pyrrolo rsc.orgrsc.orgpyrido[2,4-d]pyrimidin-6-ones | semanticscholar.org |

These examples underscore the strategic importance of the nitrile group not just as a site for functional group interconversion, but as a latent reactive center for the construction of complex, fused heterocyclic architectures.

Structure Activity Relationship Sar Studies on 1 Methyl 1h Pyrrole 3 Carbonitrile Derivatives

Structure-Activity Relationships in the Context of STING Receptor Agonism for 1H-Pyrrole-3-carbonitrile Derivatives

The activation of the stimulator of interferon genes (STING) pathway is a promising strategy for cancer immunotherapy. nih.govresearchgate.net Researchers have identified 1H-pyrrole-3-carbonitrile derivatives as a novel class of small-molecule STING agonists. nih.govacs.org A foundational study identified compound 4A, which features the 1H-pyrrole-3-carbonitrile core, as a promising lead compound. nih.govacs.org This molecule demonstrated the ability to increase the thermal stability of the human STING protein and induce a robust reporter signal in human THP1 cells, with an EC₅₀ value of 10.49 ± 1.95 μM. nih.govacs.org

Building on this discovery, a detailed structure-activity relationship (SAR) study was conducted by introducing a variety of substituents onto the aniline (B41778) ring of the scaffold. nih.govnih.gov This investigation led to the identification of several derivatives with significantly enhanced activity. Notably, compounds 7F, 7P, and 7R displayed activities comparable to SR-717, a well-known STING agonist, in binding to various human STING (hSTING) alleles. nih.govresearchgate.net The model compound, 7F, was shown to induce the phosphorylation of key downstream signaling proteins, including TBK1, IRF3, p65, and STAT3, in a STING-dependent manner. researchgate.netnih.gov Furthermore, it stimulated the expression of target genes such as IFNB1, CXCL10, and IL6 in human THP1 cells. researchgate.netnih.gov These findings underscore the potential of the 1H-pyrrole-3-carbonitrile scaffold in the development of novel STING agonists. nih.gov

| Compound | Key Substituent | Reported Activity (THP1-Lucia ISG cells) | Reference |

| 4A | (Lead Compound) | EC₅₀: 10.49 ± 1.95 μM | nih.govacs.org |

| 7F | 4-fluoroaniline | Comparable to SR-717 | nih.govresearchgate.net |

| 7P | 3-chloroaniline | Comparable to SR-717 | nih.govresearchgate.net |

| 7R | 3-methoxyaniline | Comparable to SR-717 | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Structure-Activity Analysis for Metallo-β-Lactamase Inhibition by 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives

The rise of antibiotic resistance, particularly through enzymes like metallo-β-lactamases (MBLs), presents a major global health threat. preprints.org MBLs are zinc-dependent enzymes that can inactivate a broad range of β-lactam antibiotics. preprints.orgnih.gov A specific derivative, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (referred to as compound 5a or 1a), has been identified as a promising lead for a broad-spectrum MBL inhibitor. preprints.orgnih.gov

SAR studies on derivatives of this compound have revealed several critical structural features for inhibitory activity against the three main MBL subclasses (B1, B2, and B3). nih.govacs.org The essential components for potent inhibition include:

The 3-carbonitrile group

The vicinal 4,5-diphenyl side chains

The N-benzyl group nih.govacs.org

Further modifications, particularly at the 2-amino position, have yielded significant insights. nih.gov Coupling compound 5a with various acyl chlorides and anhydrides led to the discovery of N-acylamide derivatives with enhanced potency. nih.gov Specifically, compounds 10 and 11 emerged as the most potent inhibitors against IMP-1, a representative of the B1 subgroup. nih.gov However, these particular derivatives showed reduced effectiveness against CphA (subgroup B2) and AIM-1 (subgroup B3). nih.gov In contrast, the N-benzoyl derivative of 5a maintained potent activity against all tested MBLs, with inhibition constants in the low micromolar range, and it significantly increased the sensitivity of MBL-producing cells to the antibiotic meropenem. nih.gov This highlights the N-benzoyl derivative as a strong candidate for developing a universal MBL inhibitor. nih.gov

| Compound | Modification from Lead (5a) | Target MBL | Inhibition Constant (Kic/Ki) | Reference |

| 5a (1a) | (Lead Compound) | IMP-1 (B1) | 21 µM | preprints.org |

| 10 | N-acylamide derivative | IMP-1 (B1) | Potent inhibitor | nih.gov |

| 11 | N-acylamide derivative | IMP-1 (B1) | Potent inhibitor | nih.gov |

| N-benzoyl of 5a | N-benzoylation | IMP-1, CphA, AIM-1 | Low µM range | nih.gov |

| 5f | Derivative of 1a | Broad (B1, B2, B3) | Low µM range | preprints.org |

This table is interactive. Click on the headers to sort.

Influence of Substituent Variations on the Chemical and Biological Activity Profiles of 1-Methyl-1H-pyrrole-3-carbonitrile Analogs

The introduction of different functional groups can lead to profound changes in functionality. For instance, as seen with the STING agonists, adding electron-withdrawing or electron-donating groups to an associated aniline ring system can fine-tune the binding affinity and activation potential. nih.gov Similarly, in the context of MBL inhibition, the nature of the substituent at the N-1 position (e.g., a benzyl (B1604629) group) and the acylation of the 2-amino group are critical for determining the potency and spectrum of activity. nih.gov

General principles of substituent effects on pyrrole (B145914) analogs include:

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities. Electron-donating groups (e.g., alkoxy, alkyl groups) can increase electron density in the ring system, potentially enhancing certain molecular interactions. researchgate.net

Steric Effects: The size and shape of substituents can create steric hindrance or, conversely, promote favorable van der Waals interactions within a target's binding pocket. The bulky 4,5-diphenyl groups on the MBL inhibitors are a clear example of steric features crucial for activity. nih.gov

These structural alterations highlight the pyrrole scaffold's versatility as a foundational element for developing both functional materials and bioactive compounds, underscoring the need for continued research into its derivatives. nih.govdocumentsdelivered.com

| Substituent Position | Type of Variation | Potential Impact on Activity Profile |

| N-1 | Alkyl, Aryl, Benzyl | Influences steric bulk and lipophilicity, critical for target engagement (e.g., MBL inhibition). |

| C-2/C-5 | Amino, Acylamido | Can act as key hydrogen bond donors/acceptors; acylation can increase potency. |

| C-3 | Cyano, Carboxylate | Strong electron-withdrawing groups, often crucial for anchoring the molecule in a binding site. |

| C-4/C-5 | Phenyl, other Aryls | Large, bulky groups that can provide significant van der Waals interactions and define the molecule's shape. |

This table is interactive. Click on the headers to sort.

Computational and Theoretical Investigations of 1 Methyl 1h Pyrrole 3 Carbonitrile

Applications of Density Functional Theory (DFT) in Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and reactivity of organic molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For pyrrole (B145914) derivatives, DFT studies are instrumental in understanding their chemical behavior. researchgate.net

Quantum chemical calculations, particularly using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G**), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For 1-methyl-1H-pyrrole-3-carbonitrile, these calculations would reveal the planarity of the pyrrole ring and the orientation of the methyl and carbonitrile substituents. Studies on related N-substituted pyrroles show that substitutions can cause small but significant changes in the atomic distances within the ring. researchgate.net

Table 1: Predicted Geometric Parameters for a Pyrrole Derivative Core Structure Note: This table presents typical data obtained from DFT calculations for pyrrole-like structures and serves as an illustrative example.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-N1 | ~1.37 Å |

| Bond Length | C3-C(Nitrile) | ~1.44 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C5-N1-C2 | ~108° |

| Bond Angle | N1-C2-C3 | ~109° |

| Bond Angle | C2-C3-C4 | ~107° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For this compound, the electron-withdrawing nitrile group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted N-methylpyrrole, influencing its reactivity in chemical reactions.

Charge distribution analysis, derived from DFT calculations, reveals how electron density is spread across the molecule. nih.gov This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this compound, the nitrogen atom of the nitrile group and the pyrrole ring itself are regions of significant electronic interest.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical, for illustrative purposes, based on general principles for similar molecules.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.20 | Electron-donating capability |

| LUMO | -1.50 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.70 | Index of chemical stability and reactivity |

DFT is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete reaction energy profile can be constructed. mdpi.com This allows researchers to determine activation energy barriers, which are critical for predicting reaction rates. nih.gov For reactions involving pyrrole derivatives, such as electrophilic substitution or cycloadditions, DFT can clarify the step-by-step mechanism, including the characterization of transition structures. researchgate.netmdpi.compolimi.it For instance, in studying the pyrolysis of pyrrole, DFT has been used to investigate possible pathways to form precursors to pollutants, identifying rate-determining steps through energy analysis. researchgate.net

Molecular Docking Studies of this compound Derivatives with Biological Targets (e.g., Polo-like Kinase 1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rsc.org This method is crucial in drug discovery for screening potential drug candidates.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a key role in cell division. nih.govmdpi.com Its overexpression is linked to many human cancers, making it a significant target for anticancer drug development. nih.govjapsonline.com Pyrrole-containing scaffolds are featured in various kinase inhibitors. Molecular docking studies are used to investigate how derivatives of this compound could potentially bind to the ATP-binding site of PLK1. mdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the active site, like R136, R57, and Y133. nih.govnih.gov The docking score, an estimation of binding affinity, helps to rank and prioritize compounds for further development. japsonline.com

Table 3: Key Amino Acid Interactions in the PLK1 Active Site for Inhibitors Note: This table lists residues commonly involved in binding PLK1 inhibitors, as identified in docking studies of various ligands. nih.govnih.gov

| Amino Acid Residue | Interaction Type | Role in Binding |

|---|---|---|

| Leu132 | Hydrogen Bond | Hinge region binding |

| Arg57 | Hydrogen Bond | Anchoring the inhibitor |

| Tyr133 | Hydrophobic/π-stacking | Stabilizing aromatic moieties |

| His538 | Hydrogen Bond | Interaction with specific functional groups |

| Arg557 | Electrostatic/Hydrogen Bond | Interaction with charged or polar groups |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electron Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis provides a quantitative picture of bonding and intramolecular and intermolecular interactions.

NBO analysis is particularly useful for studying electron delocalization by quantifying the stabilization energy associated with donor-acceptor interactions (e.g., a lone pair donating into an antibonding orbital). wisc.edu For this compound, NBO analysis could quantify the π-electron delocalization within the pyrrole ring and the hyperconjugative interactions between the ring and the nitrile (C≡N) group. These interactions, such as π → π* transitions, are crucial to the molecule's electronic structure and stability. The method also helps in analyzing intermolecular forces, such as hydrogen bonds, by evaluating the orbital overlap between molecules. researchgate.net

Table 4: Example of NBO Donor-Acceptor Interaction Energies Note: This table provides an illustrative example of the types of interactions and stabilization energies (E(2)) calculated via NBO analysis for a molecule with similar functional groups.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C2-C3) | π*(C4-C5) | ~20-30 | Intramolecular π-delocalization |

| π(C4-C5) | π*(C≡N) | ~5-10 | Conjugation with substituent |

| LP(N1) | π*(C2-C3) | ~40-50 | Lone pair delocalization into the ring |

Theoretical Studies on Photochemical Properties and Isomerization Pathways of Cyanopyrroles

Theoretical studies are essential for understanding the complex mechanisms of photochemical reactions, which occur on very short timescales. For cyanopyrroles, computational methods like the Complete Active Space Self-Consistent Field (CASSCF) are used to investigate isomerization pathways upon exposure to light. acs.orgnih.gov

Research on model systems such as 2-cyanopyrrole has shown that photochemical isomerization likely proceeds through a specific route. acs.orgnih.gov The molecule first absorbs a photon, moving it to an excited electronic state (the Franck-Condon region). From there, it evolves toward a conical intersection—a point where the potential energy surfaces of the ground and excited states meet. acs.orgnih.gov This conical intersection provides a highly efficient pathway for the molecule to return to the ground electronic state, but in the configuration of an isomer (the photoproduct). acs.orgnih.gov This mechanism provides a better explanation for experimental observations than previously proposed pathways. acs.orgnih.gov Theoretical models have also been developed to predict the locations of these crucial conical intersections based on orbital topology. acs.orgnih.gov

Table 5: Proposed General Mechanism for Photochemical Isomerization of Cyanopyrroles acs.orgnih.gov

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | The reactant absorbs light energy, transitioning to an excited state (Franck-Condon region). |

| 2 | Evolution on Excited State Surface | The molecule's geometry changes, moving along the excited state potential energy surface. |

| 3 | Reaching Conical Intersection | The molecule reaches a point of degeneracy between the excited and ground states. |

| 4 | Non-radiative Decay | A rapid, radiationless transition back to the ground electronic state occurs. |

| 5 | Formation of Photoproduct | The molecule stabilizes in the geometry of an isomer on the ground state surface. |

Advanced Spectroscopic Characterization Techniques for Research on 1 Methyl 1h Pyrrole 3 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-methyl-1H-pyrrole-3-carbonitrile and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the methyl protons and the protons on the pyrrole (B145914) ring. The chemical shifts (δ) of the pyrrole ring protons are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the N-methyl group. ipb.pt The solvent used can also affect the chemical shifts of the ring protons. ipb.pt For instance, in an analog like 3-acetyl-1-methylpyrrole, the protons on the pyrrole ring appear at specific chemical shifts, with coupling constants that help to determine their relative positions. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrrole ring and the nitrile carbon are particularly diagnostic. np-mrd.org The positions of these signals are sensitive to the electronic effects of the substituents. libretexts.org For example, the carbon of the nitrile group typically appears in a characteristic downfield region.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atoms within the pyrrole ring. The chemical shift of the nitrogen atom in this compound provides insight into its electronic environment. In related dipyrrolic structures, ¹⁵N chemical shifts have been shown to be highly correlated to the specific structure of the compound, making it a diagnostic tool for identification. researchgate.net For instance, the nitrogen atoms in dipyrromethanes consistently show chemical shifts around -231 ppm relative to nitromethane. researchgate.net

Table 1: Representative NMR Data for Pyrrole Analogs

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Pyrrole | ¹³C | Not specified | CDCl₃ |

| Pyrrole-2-carboxylic acid | ¹H | Not specified | CD₃OD |

| 1-Methylpyrrole (B46729) | ¹H | Not specified | Multiple |

| 3-Acetyl-1-methylpyrrole | ¹H | 7.236, 6.571, 6.547, 3.652, 2.349 | CDCl₃ |

| 3-(1-Hydroxybutyl)-1-methylpyrrole | ¹H | 0.90, 1.10-1.80, 2.88, 3.51, 4.50, 5.9, 6.41 | CDCl₃ |

This table presents a selection of reported NMR data for compounds structurally related to this compound to illustrate the application of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. uni.lu The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. libretexts.orguni-saarland.de For 1-methyl-1H-pyrrole, the molecular weight is 81.1158 g/mol . nist.gov

The fragmentation of the molecular ion provides valuable structural information. The stability of the aromatic pyrrole ring often results in a strong molecular ion peak. libretexts.org Common fragmentation pathways for pyrrole derivatives can involve the loss of small molecules or radicals. For instance, in aromatic amines, alpha-cleavage is a dominant fragmentation mode. miamioh.edu In the case of nitriles, the loss of the CN group can be observed. The fragmentation of cyclic amines often involves the loss of more than two carbon atoms from the ring. whitman.edu The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of unknown analogs.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. masterorganicchemistry.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorption for this compound is the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2300 cm⁻¹. masterorganicchemistry.com This sharp and intense band is a clear indicator of the presence of the nitrile functional group. Other important vibrational modes include the C-H stretching of the methyl group and the pyrrole ring, the C=C stretching of the pyrrole ring, and the C-N stretching vibrations. researchgate.net For example, in 1H-pyrrole-3-carbonyl azide, the IR spectrum shows distinct bands that have been characterized through spectroscopic studies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are related to the extent of conjugation in the molecule.

The pyrrole ring itself is a chromophore, and the presence of the nitrile group can influence the position and intensity of the absorption bands. researchgate.net Studies on related pyrrole derivatives have shown that substituents on the ring can cause shifts in the absorption maxima. researchgate.net For example, the UV-Vis spectrum of pyrrole shows absorption bands that can be attributed to π-π* transitions. researchgate.net The study of the UV-Vis spectra of this compound and its analogs can provide insights into the effects of different substituents on the electronic structure and conjugation of the pyrrole system.

Fluorescence Spectroscopy for Investigating Photophysical Properties

Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of fluorescent molecules. While not all pyrrole derivatives are strongly fluorescent, certain structural modifications can induce or enhance fluorescence. The investigation of the fluorescence properties of this compound and its analogs can provide information on their excited state behavior.

The fluorescence emission spectrum, quantum yield, and lifetime are key parameters that can be determined. For instance, studies on some pyrrole-containing compounds have shown that their fluorescence properties are influenced by the substituents and the solvent environment. researchgate.net Research on related heterocyclic systems has demonstrated that fluorescence spectroscopy is a valuable tool for understanding their electronic structure and potential applications in areas such as sensing and imaging.

X-ray Crystallography for Solid-State Structural Analysis

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov For example, crystallographic studies on related pyrrole derivatives, such as 1H-pyrrole-3-carbonyl azide, have provided valuable data on their solid-state structures. researchgate.net This information is crucial for understanding intermolecular interactions in the crystal lattice and for correlating solid-state structure with the properties observed through other spectroscopic techniques.

Applications of 1 Methyl 1h Pyrrole 3 Carbonitrile in Diverse Scientific Fields

Contributions to Organic Synthesis Methodology

The structure of 1-methyl-1H-pyrrole-3-carbonitrile makes it a significant tool for synthetic chemists, offering pathways to a wide array of more complex molecular architectures.

This compound serves as a key intermediate in the synthesis of highly functionalized and biologically active molecules. The pyrrole (B145914) core is a privileged structure in medicinal chemistry, appearing in numerous natural products and therapeutic agents. researchgate.net The nitrile group (C≡N) is a particularly useful synthetic handle, as it can be transformed into a variety of other functional groups, including amines, carboxylic acids, and aldehydes. nih.gov

Researchers have developed concise, multi-component reactions to build upon the pyrrole framework. For instance, a one-pot, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and anilines provides a direct route to N-substituted 2,3,5-functionalized pyrroles. nih.gov This methodology has been successfully applied to synthesize precursors for important drug candidates, such as COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and antituberculosis agents like BM212, BM521, and BM533. nih.gov The ability to readily create a library of analogues by varying the initial components highlights the power of this synthetic strategy. nih.gov

The table below showcases examples of complex molecules synthesized using the pyrrole-3-carbonitrile core, demonstrating its versatility as a foundational building block.

| Starting Material Analogue | Reagents | Product | Application/Significance |

| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-oxobutanenitrile, 4-fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | Precursor for COX-2 selective NSAIDs nih.gov |

| Phenacyl alcohols | 3-oxobutanenitrile, Anilines | Analogues of 1-(aryl)-2-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | Precursors for antituberculosis lead candidates BM212, BM521, and BM533 nih.gov |

| 2-(2-oxo-2-arylethyl)malononitriles | 2-mercaptoethanol | 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | Potential insecticidal agents nih.govacs.org |

| Indole-3-carboxaldehyde | NaH, CH₃I, 3,4,5-trimethoxyaniline | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Tubulin polymerization inhibitors for cancer therapy nih.gov |

This table provides examples of complex molecules synthesized from pyrrole-based starting materials, illustrating the synthetic utility of the core structure.

While this compound is more commonly employed as a substrate or building block, the broader family of pyrrole derivatives is integral to catalysis. Pyrroles can be found within the structure of catalysts for organic synthesis. researchgate.net The field has seen the development of metal-catalyzed reactions, such as the cyclization of unconjugated ynones, to produce substituted pyrroles efficiently. researchgate.net

Furthermore, the functionalization of the pyrrole ring itself is often achieved through catalytic methods. For example, the acylation of this compound can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) to introduce groups such as a trichloroacetyl moiety. While the compound itself may not act as a catalyst, it is a key participant in catalyst-driven reactions that enable the construction of complex molecular frameworks.

Emerging Roles in Materials Science and Technology

The electronic properties of the pyrrole ring, enhanced by the electron-withdrawing nitrile group, make this compound and its derivatives attractive candidates for applications in materials science.

Pyrrole-based compounds are pivotal in the field of organic electronics, particularly in the development of dye-sensitized solar cells (DSSCs). researchgate.net The N-methyl pyrrole unit can be incorporated as a π-bridge in donor-π-acceptor (D-π-A) organic dye systems. researchgate.net In these systems, the pyrrole moiety facilitates electron transfer from the donor to the acceptor part of the molecule upon photoexcitation, a crucial step in converting light to electricity. researchgate.net

Research has shown that designing dyes with different electron donors like carbazole, indoline, and coumarin (B35378) attached to a pyrrole-containing system can enhance the open-circuit photovoltage (Voc) of DSSCs. researchgate.net The nitrile group, a strong electron acceptor, can further tune the electronic properties, potentially improving the efficiency of these devices. mdpi.com Studies on dipolar dyes containing pyrrole-based spacers have demonstrated good conversion efficiencies, reaching up to 86% of the standard ruthenium-based sensitizer (B1316253) N719. researchgate.net

The following table summarizes the performance of selected pyrrole-based dyes in DSSCs, illustrating their potential in this technology.

| Dye System | Key Feature | Power Conversion Efficiency (η) | Reference |

| DP-P | N-methyl pyrrole as π-bridge | - (Led to increased open-circuit voltage) | researchgate.net |

| Dye 19 | Pyrrole moiety as secondary electron donor | 6.2% (86% of N719 standard) | researchgate.net |

| GA-1-5 | Bithienylnicotinonitrile-based dyes | 6.22% to 9.12% (co-sensitized) | bohrium.com |

| Copper(II/I) HTM | Used with Y123 dye | 11% (solid-state DSC) | nccr-must.ch |

This table presents performance data for various dye-sensitized solar cells incorporating pyrrole-based components, highlighting their effectiveness in photovoltaic applications.

The pyrrole structure is a fundamental component of conducting polymers, with polypyrrole being one of the most studied examples due to its application in sensors, batteries, and other electronic devices. researchgate.net The functional groups on this compound offer opportunities for its incorporation into novel polymers. The nitrile group and the pyrrole ring can be chemically modified to create monomers suitable for polymerization, leading to materials with tailored electronic and physical properties.

Molecularly imprinted polymers (MIPs) represent another area where such building blocks are valuable. MIPs are polymers synthesized with specific recognition sites for a target molecule. While not directly using this compound, studies on MIPs for the removal of dyes like Brilliant Green from water utilize monomers such as methacrylic acid and cross-linkers to create a porous, selective polymer network, a technology to which functionalized pyrroles could contribute. nih.gov

Utility in Agrochemical Research and Development

The pyrrole-3-carbonitrile scaffold is a well-established pharmacophore in the agrochemical industry. Several successful pesticides are based on this core structure, demonstrating its effectiveness in protecting crops from fungal diseases and insect pests.

A prominent example is Fenpiclonil, a phenylpyrrole fungicide used to control seed-borne pathogens in cereal crops. herts.ac.uknih.gov Its chemical structure is 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile, differing from the title compound by the substitution pattern on the pyrrole ring. herts.ac.uk Researchers have also synthesized derivatives of fenpiclonil, such as N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole, to enhance properties like phloem mobility within the plant. google.com

Furthermore, research into new insecticidal agents has focused on pyrrole derivatives. Studies have shown that various 2-thio-substituted-5-aryl-1H-pyrrole-3-carbonitriles exhibit significant toxicity against pests like the cotton leafworm (Spodoptera littoralis). nih.govacs.org A U.S. patent also describes a process for preparing 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitrile compounds as effective insecticides, nematicides, and acaricides.

The table below lists several agrochemical compounds based on the pyrrole-3-carbonitrile structure.

| Compound Name/Class | Chemical Structure Feature | Target Pest/Disease | Reference |

| Fenpiclonil | 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | Seed-borne fungal pathogens (e.g., Eutypa lata) | herts.ac.uknih.govgoogle.com |

| 2-[(2-aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 2-thio-substituted pyrrole-3-carbonitrile | Cotton leafworm (Spodoptera littoralis) | nih.gov |

| 4-substituted-5-(trifluoromethyl)pyrrole-3-carbonitriles | Trifluoromethyl group at C5 | Insects, nematodes, acarids |

This table highlights key agrochemicals and investigational compounds derived from the pyrrole-3-carbonitrile framework, indicating their role in crop protection.

Synthesis of Intermediates for Pesticides and Herbicides

The pyrrole carbonitrile framework is a key component in the development of novel pesticides and herbicides. Research has demonstrated that derivatives of pyrrole carbonitrile can be synthesized to create compounds with insecticidal, acaricidal, and molluscicidal properties. epo.org These compounds can be formulated as liquid sprays to protect plants from feeding insects, acarids, and mollusks, acting as stomach poisons. epo.org They are particularly effective in bait formulations for controlling terrestrial gastropods. epo.org

A series of biologically active pyrrole derivatives, synthesized from 2-(2-oxo-2-arylylethyl)malononitriles, have shown significant insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis. nih.gov Specifically, compounds such as methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate and 2-{2-[(3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide demonstrated high toxicity to this major agricultural pest. nih.gov The synthesis of these derivatives involves creating intermediates that incorporate the 1H-pyrrole-3-carbonitrile core structure. nih.govacs.org

Table 1: Insecticidal Activity of Pyrrole Derivatives against Spodoptera littoralis

| Compound | LC50 (ppm) |

|---|---|

| Methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate (6a) | 0.5707 |

| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide (7a) | 0.1306 |

| 2-{2-[(3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide (8c) | 0.9442 |

| 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile (3c) | 5.883 |

Data sourced from ACS Omega. nih.gov

Applications in Pharmaceutical and Biological Research

The structural motif of this compound is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds.

Scaffold Design for Drug Discovery and Lead Optimization

The pyrrole ring system is a well-established scaffold in medicinal chemistry, found in numerous marketed drugs with a wide range of biological activities, including antipsychotic, antibacterial, antifungal, and anticancer properties. researchgate.net The practical and concise synthesis of pyrrole-based drug candidates is crucial for biological evaluation and structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds. nih.gov

The 1H-pyrrole-3-carbonitrile scaffold is particularly valuable for generating diverse libraries of compounds for drug discovery. nih.gov For instance, a three-component synthesis method has been developed to produce N-substituted 2,3,5-functionalized pyrroles, which are precursors to several drug candidates. nih.gov This approach allows for the rapid generation of analogues for lead optimization. nih.govnih.gov The versatility of the pyrrole scaffold enables its use in targeting a wide array of diseases. researchgate.net

Development of Enzyme Inhibitors (e.g., Metallo-β-Lactamase Inhibitors)

The rise of bacterial resistance to β-lactam antibiotics, largely due to the production of metallo-β-lactamases (MBLs), has created an urgent need for new inhibitors. nih.gov These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. nih.govnih.gov While there are currently no clinically approved MBL inhibitors, research into potential candidates is ongoing. nih.gov

The pyrrole structure has been incorporated into molecules designed to inhibit various enzymes. Although direct inhibition of MBLs by this compound itself is not prominently documented, the broader class of pyrrole derivatives is being investigated for enzyme inhibitory activity. nih.gov For example, novel pyrrole derivatives have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cancer progression. nih.gov This highlights the potential of the pyrrole scaffold in designing inhibitors for a range of enzymatic targets.

Immune System Modulators (e.g., STING Agonists)

The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system that detects cytosolic DNA from pathogens or tumors, leading to the production of type I interferons and other proinflammatory cytokines. nih.govresearchgate.netnih.gov Activation of this pathway is a promising strategy for cancer immunotherapy and treating infectious diseases. nih.govresearchgate.netnih.gov

A series of 1H-pyrrole-3-carbonitrile derivatives have been discovered as potent STING agonists. nih.govresearchgate.net Structure-activity relationship studies have shown that by introducing various substituents onto the aniline (B41778) ring system of the 1H-pyrrole-3-carbonitrile scaffold, compounds with activities comparable to the known STING agonist SR-717 can be developed. nih.govresearchgate.net For example, representative compounds have been shown to bind to multiple human STING alleles and induce reporter signals in human THP1 cell lines. nih.govresearchgate.net One model compound from this series induced the phosphorylation of key signaling proteins (TBK1, IRF3, p65, and STAT3) in a STING-dependent manner and stimulated the expression of target genes like IFNB1, CXCL10, and IL6. nih.gov These findings establish 1H-pyrrole-3-carbonitrile derivatives as a novel class of STING agonists with significant therapeutic potential. nih.gov

Table 2: Activity of Representative 1H-Pyrrole-3-carbonitrile STING Agonists

| Compound | Binding to hSTING Alleles | Reporter Signal Induction (THP1 cells) |

|---|---|---|

| 7F | Comparable to SR-717 | Yes |

| 7P | Comparable to SR-717 | Yes |

| 7R | Comparable to SR-717 | Yes |

Data based on findings from the Journal of Medicinal Chemistry. nih.gov

Development of Antimicrobial and Antifungal Agents

Pyrrole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their antimicrobial and antifungal properties. nih.govscispace.comresearchgate.netderpharmachemica.com The pyrrole scaffold is present in numerous natural and synthetic compounds with demonstrated activity against a variety of pathogens. researchgate.netnih.gov

Several studies have focused on synthesizing novel pyrrole derivatives with potent antimicrobial effects. For instance, 2-aminopyrrole-3-carbonitrile derivatives have shown strong antibacterial properties. nih.gov One such compound, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, exhibited significantly greater activity against Escherichia coli than the antibiotic amoxicillin. nih.gov Another derivative, 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile, displayed potent activity against Staphylococcus aureus, comparable to gentamicin (B1671437), and also inhibited DNA gyrase. nih.gov

In the realm of antifungal agents, pyrrole-based compounds have also shown considerable promise. mdpi.com Pyrrolo[1,2-a]pyrazines and indolizines synthesized from pyrrole-based enaminones have demonstrated robust antifungal effects against several Candida species, including multidrug-resistant strains. mdpi.com Furthermore, some synthesized pyrrole derivatives linked to other heterocyclic rings, such as oxadiazole and triazole, have shown high activity against fungi like Candida albicans and Aspergillus niger. scispace.com

Table 3: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | MIC: 32 µg/mL (vs. 256 µg/mL for amoxicillin) |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile | Staphylococcus aureus | MIC equal to gentamicin (0.008 µM) |

| Pyrrole derivative with oxadiazole moiety | Candida albicans | Highly active at 100 µg/mL |

| Pyrrole derivative with triazole moiety | Aspergillus niger | Highly active at 100 µg/mL |

Data compiled from multiple research articles. nih.govscispace.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 1-Methyl-1H-pyrrole-3-carbonitrile

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research will likely focus on novel and sustainable routes to this compound, moving beyond traditional multi-step syntheses that often generate significant waste.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles, such as the use of renewable starting materials, eco-friendly solvents, and catalytic reactions, is paramount. Research into synthesizing N-substituted pyrroles from bio-based resources like glycerol (B35011) derivatives is a promising avenue. unipd.it

Photochemical and Electrochemical Synthesis: These methods offer sustainable alternatives to traditional thermal reactions, often proceeding under mild conditions with high selectivity. nih.gov The direct C-H cyanation of 1-methylpyrrole (B46729) using photoredox catalysis is a potential route to be explored.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, offer high atom economy and efficiency. The development of novel MCRs for the direct synthesis of polysubstituted 3-cyanopyrroles, including this compound, is a significant area of interest. bohrium.comsemanticscholar.org

Catalytic Methods: The use of transition metal catalysts (e.g., iridium, copper) and organocatalysts can facilitate highly efficient and selective pyrrole (B145914) synthesis. sigmaaldrich.commdpi.com Future work could involve developing specific catalysts for the direct and regioselective synthesis of this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable feedstocks. | Synthesis from biomass-derived precursors. |

| Photochemical/Electrochemical | Mild reaction conditions, high selectivity, reduced waste. | Direct C-H functionalization of 1-methylpyrrole. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library synthesis. | Development of novel MCRs for 3-cyanopyrrole synthesis. |

| Catalysis | High efficiency, selectivity, and functional group tolerance. | Design of specific catalysts for the target molecule. |

Discovery of New Chemical Transformations and Reactivity Patterns

The reactivity of the pyrrole ring and the cyano group in this compound offers a rich landscape for discovering new chemical transformations.

Future research could focus on:

Cycloaddition Reactions: While pyrroles can participate in cycloaddition reactions, the specific reactivity of this compound in [3+2] and [4+3] cycloadditions warrants further investigation to synthesize novel fused heterocyclic systems. unipd.itacs.org The electron-withdrawing nature of the cyano group is expected to influence the regioselectivity and stereoselectivity of these reactions.

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into various other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. wiley.commdpi.com Exploring these transformations on the this compound scaffold could lead to a diverse library of new compounds with unique properties.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrole ring is a powerful strategy for introducing molecular complexity. Developing methods for the selective C-H functionalization at the C2, C4, and C5 positions of this compound would be highly valuable.

Polymerization: The potential for this compound to act as a monomer in the synthesis of novel conducting polymers or functional materials through polymerization of the pyrrole ring is an exciting area for exploration.

Expansion of Biological Activity Profiles and Therapeutic Potential Beyond Current Scope

Pyrrole derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for drug discovery.

Future research directions include:

Exploration of New Therapeutic Areas: While related compounds have shown anti-inflammatory and antituberculosis activities, the full therapeutic potential of this compound remains largely unexplored. nih.gov Screening against a broader range of biological targets, including kinases, proteases, and GPCRs, could reveal new therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the biological activity of the resulting analogs will be crucial for identifying potent and selective drug candidates. For instance, derivatives of 1,3-disubstituted-1H-pyrroles have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1). mdpi.com

Anticancer and Antibacterial Potential: Pyrrole-containing compounds have shown significant promise as anticancer and antibacterial agents. nih.govmsesupplies.com Investigating the cytotoxicity of this compound against various cancer cell lines and its activity against a panel of pathogenic bacteria is a logical next step.

Enzyme Inhibition: The 2-cyanopyrrole moiety has been identified as crucial for tyrosinase inhibition. alliedacademies.org This suggests that this compound and its derivatives could be investigated as inhibitors of other enzymes.

Integration into Advanced Materials and Nanotechnology

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials and for applications in nanotechnology.

Future perspectives in this area include: